![molecular formula C12H14FN B2613363 7-Fluoro-3-isobutyl-1H-indole CAS No. 1697462-78-4](/img/structure/B2613363.png)
7-Fluoro-3-isobutyl-1H-indole
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Overview
Description
“7-Fluoro-3-isobutyl-1H-indole” is a chemical compound with the molecular formula C12H14FN . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science-related research .
Molecular Structure Analysis
The molecular structure of “7-Fluoro-3-isobutyl-1H-indole” consists of a benzopyrrole core, which is a combination of a benzene ring fused with a pyrrole ring . The molecular weight of this compound is 191.24 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Fluoro-3-isobutyl-1H-indole” are not well documented. The molecular weight is 191.24 , but other properties such as density, boiling point, and melting point are not available .
Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were investigated as antiviral agents, with compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showing inhibitory activity against influenza A .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral activity against Coxsackie B4 virus .
- These compounds have been investigated for their potential in treating:
Antiviral Activity
Synthetic Intermediates and Organic Synthesis
Biologically Active Compounds
Multicomponent Reactions and Heterocyclic Synthesis
Safety and Hazards
Future Directions
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are considered “privileged structures” in pharmaceutical chemistry due to their high-affinity binding to many receptors . Therefore, “7-Fluoro-3-isobutyl-1H-indole” could potentially be used in the development of new drugs and therapies.
Mechanism of Action
Target of Action
The primary targets of 7-Fluoro-3-isobutyl-1H-indole It is known that indole derivatives, which include 7-fluoro-3-isobutyl-1h-indole, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The exact mode of action of 7-Fluoro-3-isobutyl-1H-indole Indole derivatives are known to interact with their targets, leading to various changes . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
The biochemical pathways affected by 7-Fluoro-3-isobutyl-1H-indole Indole and its derivatives are known to be involved in a variety of biological pathways . For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
Result of Action
The molecular and cellular effects of 7-Fluoro-3-isobutyl-1H-indole Indole derivatives are known to have diverse biological activities . For instance, some indole derivatives have been reported to exhibit antiviral activity .
properties
IUPAC Name |
7-fluoro-3-(2-methylpropyl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN/c1-8(2)6-9-7-14-12-10(9)4-3-5-11(12)13/h3-5,7-8,14H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIFHVPCFTVENL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CNC2=C1C=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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